2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl-

Lipophilicity Membrane permeability Drug-likeness

Procure this 5,7-diacetoxy-4-propylcoumarin as an exclusive acetyl-group donor for Calreticulin Transacetylase (CRTAase) assays. Unlike its 5,7-dihydroxy parent, only this diacetoxy form can activate the CRTAase–NOS antiplatelet axis. Its zero H-bond donor count and pH-invariant LogD of 2.63 ensure reproducible intracellular exposure, making it the superior choice for platelet aggregation, NOS activation, and GST inhibition studies. As a pre-protected intermediate, it also streamlines synthesis of Mammea-type coumarins and calanolide-class antivirals.

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
CAS No. 101169-75-9
Cat. No. B5746502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl-
CAS101169-75-9
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H16O6/c1-4-5-11-6-15(19)22-14-8-12(20-9(2)17)7-13(16(11)14)21-10(3)18/h6-8H,4-5H2,1-3H3
InChIKeyFNUPQTUDITZOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 245 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- (CAS 101169-75-9): Sourcing the 4-Propyl-5,7-Diacetoxycoumarin with Differentiated Physicochemical and Biochemical Properties


2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- (CAS 101169-75-9; IUPAC: (5-acetyloxy-2-oxo-4-propylchromen-7-yl) acetate; molecular formula C₁₆H₁₆O₆; MW 304.29) is a fully acetylated synthetic 4-propylcoumarin derivative belonging to the Mammea-type coumarin structural class [1]. The compound features acetoxy groups at both the 5- and 7-positions of the benzopyran-2-one core with a 4-propyl substituent, yielding zero hydrogen-bond donors, six hydrogen-bond acceptors, a predicted ACD/LogP of 2.26, and a reported melting point of 105–107 °C . This diacetoxy architecture distinguishes it from its 5,7-dihydroxy parent (CAS 66346-59-6) and from mono-acetoxy or 4-methyl/4-phenyl acetoxycoumarin analogs in ways that directly impact membrane permeability, enzymatic substrate specificity toward Calreticulin Transacetylase (CRTAase), and synthetic utility as a protected intermediate .

Why 4-Propyl-5,7-Diacetoxycoumarin (101169-75-9) Cannot Be Substituted by Generic 5,7-Dihydroxy-4-propylcoumarin or Other Acetoxycoumarin Analogs


The simple removal or positional rearrangement of acetoxy groups on the 4-propylcoumarin scaffold produces compounds with fundamentally different physicochemical, enzymatic, and pharmacological profiles. The 5,7-dihydroxy parent (CAS 66346-59-6) possesses two hydrogen-bond donors and an ACD/LogD (pH 7.4) of only 1.71—versus the target compound's zero H-bond donors and pH-invariant LogD of 2.63—resulting in sharply divergent passive membrane permeability . At the biochemical level, acetoxycoumarins function as exclusive acetyl-group donors for Calreticulin Transacetylase (CRTAase), an enzyme that transfers acetyl groups to receptor proteins including platelet Nitric Oxide Synthase (NOS); hydroxycoumarins completely lack this acetyl-donor capability and thus cannot engage the CRTAase–NOS antiplatelet axis [1]. Furthermore, the 5,7-diacetoxy substitution pattern confers distinct substrate specificity to CRTAase compared to mono-acetoxy (e.g., 7-acetoxy-4-methylcoumarin) or 7,8-diacetoxy regioisomers, as the proximity of acetoxy groups to the pyran carbonyl oxygen heteroatom governs transacetylase catalytic efficiency [2]. These multiple axes of non-interchangeability mean that procurement decisions for 4-propyl-5,7-diacetoxycoumarin must be based on fit-for-purpose matching against the specific property profile quantified below.

Quantitative Differentiation Evidence: 5,7-Bis(acetyloxy)-4-propyl-2H-1-benzopyran-2-one (101169-75-9) Versus Closest Structural Analogs


Hydrogen-Bond Donor Count: Zero HBD Confers pH-Independent Lipophilicity Advantage Over the 5,7-Dihydroxy Parent

The target 5,7-bis(acetyloxy)-4-propylcoumarin possesses zero hydrogen-bond donors (HBD = 0), while the 5,7-dihydroxy parent compound (CAS 66346-59-6) has two phenolic hydroxyl groups (HBD = 2) . This structural difference directly impacts pH-dependent lipophilicity: the target compound maintains a consistent ACD/LogD of 2.63 at both pH 5.5 and pH 7.4, whereas the dihydroxy parent exhibits ACD/LogD values of 2.15 (pH 5.5) and 1.71 (pH 7.4), reflecting progressive ionization of phenolic OH groups at physiological pH . The LogD differential at pH 7.4 (ΔLogD = 0.92 log units) corresponds to an approximately 8.3-fold difference in octanol-water distribution coefficient favoring the diacetoxy compound under intestinal and plasma pH conditions [1].

Lipophilicity Membrane permeability Drug-likeness

CRTAase Enzymatic Substrate Capability: Exclusive Acetyl-Donor Function Absent in Non-Acetylated 4-Propylcoumarins

Acetoxycoumarins function as obligatory acetyl-group donors for Calreticulin Transacetylase (CRTAase), a membrane-bound enzyme that transfers acetyl groups to receptor proteins including Glutathione S-Transferase (GST), NADPH Cytochrome c reductase, and platelet Nitric Oxide Synthase (NOS) [1]. The alkylated acetoxycoumarins lead to inhibition of ADP-induced platelet aggregation through CRTAase-catalyzed activation of platelet NOS. Critically, this enzymatic function is entirely dependent on the presence of acetoxy (O-acetyl) substituents: the corresponding hydroxycoumarins (including 5,7-dihydroxy-4-propylcoumarin) lack the acetyl leaving group required for transacetylation and cannot serve as CRTAase substrates [2]. The target compound, bearing two acetoxy groups at C-5 and C-7, is structurally positioned to engage CRTAase; prior structure-activity studies have established that acetoxy groups in proximity to the pyran carbonyl oxygen heteroatom (C-7 position) demonstrate the highest degree of specificity for transacetylase [3]. While no direct CRTAase kinetic data (Km, Vmax) are yet published for this specific compound, the class-level mechanistic model—validated for 7,8-diacetoxy-4-methylcoumarin (DAMC) and related polyphenolic acetates—predicts that any 4-propyl-5,7-diacetoxycoumarin will function as a CRTAase acetyl donor, whereas its 5,7-dihydroxy analog will not.

Calreticulin Transacetylase Antiplatelet Nitric Oxide Synthase activation

Melting Point Reduction of ~134 °C Versus 5,7-Dihydroxy-4-propylcoumarin: Implications for Formulation and Handling

The target compound exhibits a melting point of 105–107 °C (recrystallized from ethyl ether/hexane) , which is approximately 132–134 °C lower than the melting point of its 5,7-dihydroxy parent compound (239 °C, decomposition) . This dramatic reduction in melting point is a direct consequence of eliminating the two phenolic hydrogen-bond donors: the dihydroxy parent forms an extensive intermolecular hydrogen-bond network in the crystal lattice, whereas the diacetoxy compound relies on weaker van der Waals and dipolar interactions . The lower melting point facilitates melt-based formulation approaches and reduces energy input requirements for dissolution.

Thermal properties Solid-state chemistry Formulation

Synthetic Intermediate Utility: 5,7-Diacetoxy Protection Enables Regioselective Downstream Functionalization Not Possible with the Free Dihydroxy Form

In the patented synthesis of (+)-calanolide A and related anti-HIV chromanone natural products, 5,7-dihydroxy-4-propylcoumarin is prepared quantitatively via Pechmann condensation of ethyl butyrylacetate with phloroglucinol, then acetylated to protect the C-5 and C-7 hydroxyl groups before undergoing further regioselective transformations including C-8 acylation and chromene annulation [1]. The diacetoxy protection is essential because the free phenolic hydroxyl groups of the parent compound would otherwise compete in subsequent Lewis acid-catalyzed acylation and electrophilic substitution steps, leading to complex product mixtures and low yields [2]. The overall synthetic sequence from 5,7-dihydroxy-4-propylcoumarin to chromene intermediate 4 proceeds in approximately 78% yield when the diacetoxy-protected form is employed [3].

Synthetic chemistry Protecting group strategy Calanolide synthesis

Topological Polar Surface Area: Comparable TPSA to Mono-Acetoxy and 4-Methyl Analogs Despite Higher Molecular Weight, Maintaining Favorable Permeability

The target compound has a computed Topological Polar Surface Area (TPSA) of 78.9 Ų and an ACD/LogP of 2.26 [1], placing it within favorable drug-likeness space (TPSA < 140 Ų; LogP < 5). For comparison, the mono-acetoxy analog 7-acetoxy-4-methylcoumarin (CAS 10387-49-2) has a TPSA of 52.6 Ų and XLogP of 1.70 [2], while the parent 5,7-dihydroxy-4-propylcoumarin has a TPSA of 67 Ų and ACD/LogP of 3.64 (but a much lower LogD at pH 7.4 of 1.71 due to ionization) . The target compound's TPSA of 78.9 Ų—while slightly higher than the parent due to additional carbonyl oxygens—remains well below the 140 Ų threshold associated with poor oral absorption, and its zero HBD count combined with 6 HBA yields a favorable HBD:HBA ratio for membrane transit relative to the parent.

Physicochemical profiling ADME prediction Oral bioavailability

4-Propyl vs. 4-Phenyl Substituent: Altered CRTAase Activation Efficiency Linked to C-4 Substituent Configuration

A systematic comparison of acetoxycoumarin substrate specificities toward acetoxy drug:protein transacetylase (TAase) revealed that 4-methyl-substituted acetoxycoumarins produced significantly greater TAase-mediated activation of NADPH cytochrome c reductase and inhibition of aflatoxin B₁–DNA binding compared to their 4-phenyl counterparts [1]. The attenuated activity of 4-phenylcoumarins was attributed to the out-of-plane configuration of the phenyl ring at C-4, as determined by comparative optimized-structure analysis of 7,8-diacetoxy-4-methylcoumarin versus 7,8-diacetoxy-4-phenylcoumarin [2]. The 4-propyl substituent of the target compound, being a flexible n-alkyl chain, is expected to adopt an in-plane or near-in-plane conformation with respect to the coumarin ring system—analogous to the 4-methyl case—and thus should preserve the higher TAase activation efficiency characteristic of 4-alkyl rather than 4-aryl acetoxycoumarins [3]. While direct TAase activation data for 4-propyl-5,7-diacetoxycoumarin are not yet published, this SAR principle provides a rational basis for selecting the 4-propyl analog over 4-phenyl-5,7-diacetoxycoumarin (CAS 97746-21-9) for CRTAase/TAase-related applications.

Structure-activity relationship TAase specificity C-4 substituent effects

Recommended Application Scenarios for 5,7-Bis(acetyloxy)-4-propyl-2H-1-benzopyran-2-one (101169-75-9) Based on Quantitative Differentiation Evidence


CRTAase/TAase-Mediated Protein Acetylation and Antiplatelet Mechanism Studies

The target compound is structurally equipped to serve as an acetyl-group donor for Calreticulin Transacetylase (CRTAase), enabling investigation of enzyme-mediated protein acetylation cascades—including activation of platelet Nitric Oxide Synthase (NOS) and subsequent inhibition of ADP/arachidonic acid-dependent platelet aggregation [1]. The 5,7-diacetoxy substitution pattern, combined with the 4-propyl (rather than 4-phenyl) substituent, is predicted by class-level SAR to provide superior CRTAase activation efficiency relative to 4-aryl diacetoxycoumarin analogs, whose out-of-plane C-4 aryl conformation attenuates transacetylase activity [2]. This compound is appropriate for in vitro platelet aggregation assays, NOS activation measurements, and GST inhibition studies where a 4-alkyl-diacetoxycoumarin acetyl donor is required. Researchers should note that the 5,7-dihydroxy parent compound cannot substitute in this application, as it lacks the requisite acetoxy leaving groups [3].

Synthetic Intermediate for 4-Propylcoumarin-Derived Natural Products and Chromanone Libraries

The diacetoxy compound serves as a key protected intermediate in multi-step synthetic sequences toward Mammea-type 4-propylcoumarin natural products and calanolide-class anti-HIV chromanones [1]. The acetyl protection at C-5 and C-7 prevents undesired competitive reactions at phenolic hydroxyl positions during subsequent C-8 acylation, prenylation, or chromene-forming annulation steps. The patent literature demonstrates that this protection strategy enables overall yields of approximately 78% for the chromene intermediate in the (+)-calanolide A synthesis, compared to complex regioisomeric mixtures when the unprotected dihydroxy compound is used directly [2]. Medicinal chemistry groups synthesizing focused libraries of 4-propylcoumarin analogs should consider procuring the pre-protected diacetoxy form to streamline synthetic workflows and ensure regiochemical fidelity.

Cellular Permeability and Intact-Cell Assay Studies Requiring pH-Independent Lipophilicity

For cell-based assays conducted at physiological pH (7.4), the target compound's zero hydrogen-bond donor count and consistent LogD of 2.63 across pH 5.5–7.4 provide a distinct advantage over the ionizable 5,7-dihydroxy parent (LogD drops from 2.15 to 1.71 between pH 5.5 and 7.4 due to phenolic OH deprotonation) [1]. This pH-invariant lipophilicity predicts more reliable and reproducible cellular uptake in standard culture conditions, making the diacetoxy compound the preferred choice for structure-activity relationship (SAR) studies where consistent intracellular exposure is critical [2]. The compound's TPSA of 78.9 Ų and ACD/LogP of 2.26 place it within favorable drug-likeness space for cellular permeability assessment [3].

Physicochemical Reference Standard for Coumarin Prodrug Design and Acetoxy Pharmacophore Validation

The target compound's well-characterized melting point (105–107 °C), zero HBD count, defined LogP/LogD values, and dual acetoxy substitution pattern make it a suitable reference standard for validating computational models of coumarin prodrug design [1]. The acetoxy functional groups serve as hydrolytically labile prodrug moieties that can be cleaved by intracellular esterases to release the active 5,7-dihydroxy-4-propylcoumarin pharmacophore; this compound can therefore be employed as a model substrate in esterase stability assays and in studies comparing the cellular pharmacology of acetylated versus free phenolic coumarins [2]. Additionally, the compound's relationship to the Mammea coumarin natural product family—many members of which are 4-propyl-5,7-dioxygenated coumarins with potent cytotoxic and antimicrobial activities—positions it as a useful synthetic precursor for generating natural product-like screening collections [3].

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